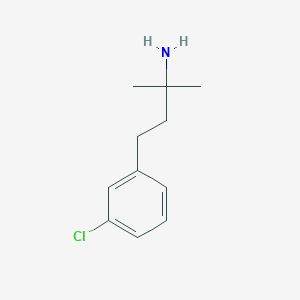

4-(3-Chlorophenyl)-2-methylbutan-2-amine

Description

Background and Contextual Significance

4-(3-Chlorophenyl)-2-methylbutan-2-amine represents an important substituted phenethylamine compound characterized by specific structural features that contribute to its chemical and potential biological properties. The compound is defined by a chlorine atom positioned at the meta position of the phenyl ring and a methyl-substituted butan-2-amine chain. This distinctive molecular architecture, with molecular formula C₁₁H₁₆ClN and molecular weight of 197.70 grams per mole, places it within a broader class of substituted phenethylamines that have garnered scientific interest.

The significance of this compound extends into multiple domains of chemical research. The presence of the 3-chlorophenyl group imparts distinct chemical properties compared to structural analogs with different halogen positions or substituents. The compound features a tertiary amine structure at the 2-position of the butane chain, which provides potential for various chemical interactions and reactivity patterns.

In the context of organic chemistry, 4-(3-Chlorophenyl)-2-methylbutan-2-amine serves as a model structure for understanding substitution effects on phenethylamine backbones. The specific positioning of the chlorine atom at the meta position of the phenyl ring influences the electronic distribution across the molecule, potentially affecting its chemical behavior in various reaction environments. This property makes the compound valuable for comparative studies against its structural isomers and related compounds.

Table 1: Key Structural and Chemical Properties of 4-(3-Chlorophenyl)-2-methylbutan-2-amine

| Property | Value |

|---|---|

| Chemical Identification Number (CAS) | 1267531-34-9 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| Structural Features | Chlorine at meta position of phenyl ring; Tertiary amine at 2-position |

| Functional Groups | Amine, Chlorophenyl |

| SMILES Notation | ClC1=CC=CC(CCC(C)(C)N)=C1 |

Research Objectives and Methodological Framework

Research involving 4-(3-Chlorophenyl)-2-methylbutan-2-amine typically centers on several key objectives. Primary among these is the development and optimization of synthetic pathways to produce the compound efficiently and with high purity. The predominant synthetic approach involves reductive amination, a versatile method particularly suited for creating carbon-nitrogen bonds. This reaction typically employs 3-chlorobenzaldehyde and 2-methylbutan-2-amine as starting materials, with sodium triacetoxyborohydride serving as the reducing agent in the presence of acetic acid.

The synthetic process generally follows a stepwise procedure:

- Reaction of 3-chlorobenzaldehyde with 2-methylbutan-2-amine to form an imine intermediate

- Reduction of the imine using sodium triacetoxyborohydride

- Purification through crystallization techniques to obtain the final product

On a larger scale, continuous flow reactors and automated systems may enhance production efficiency while maintaining product quality. These methods allow for precise control over reaction parameters, ensuring consistent results even at increased production volumes.

Analytical frameworks for studying this compound typically employ multiple complementary techniques. Nuclear Magnetic Resonance spectroscopy provides critical structural confirmation, with both proton and carbon-13 spectra offering insights into the molecular architecture. High-Performance Liquid Chromatography serves as a primary method for assessing purity and monitoring reaction progress. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns specific to this structural class.

Table 2: Common Synthetic and Analytical Methodologies for 4-(3-Chlorophenyl)-2-methylbutan-2-amine

| Methodology Type | Specific Techniques | Purpose |

|---|---|---|

| Synthesis | Reductive Amination | Primary synthetic route using 3-chlorobenzaldehyde and 2-methylbutan-2-amine |

| Flow Chemistry | Scale-up production with enhanced control | |

| Purification | Column Chromatography | Separation of product from reaction mixture |

| Crystallization | Obtaining high-purity crystalline product | |

| Characterization | Nuclear Magnetic Resonance | Structural confirmation and purity assessment |

| Mass Spectrometry | Molecular weight verification | |

| High-Performance Liquid Chromatography | Purity analysis and reaction monitoring |

Current State of Knowledge and Gaps in Literature

The current understanding of 4-(3-Chlorophenyl)-2-methylbutan-2-amine encompasses several aspects of its chemical behavior, though significant knowledge gaps persist. Research has established its basic physicochemical properties, including its stability under standard conditions and its solubility characteristics in various solvents. The compound demonstrates reactivity patterns consistent with its structural features, including oxidation reactions that can transform it into corresponding ketones or carboxylic acids, reduction reactions that may lead to derivative amines, and substitution reactions occurring at the chlorophenyl group.

Chemical databases such as PubChem have facilitated the organization and accessibility of information regarding this compound and related structures. These resources provide essential data on molecular properties, standardized chemical identifiers, and structural relationships to similar compounds. Such information enables researchers to place 4-(3-Chlorophenyl)-2-methylbutan-2-amine within the broader context of phenethylamine chemistry.

Comparative studies with structural analogs reveal important structure-activity relationships. For instance, positional isomers such as 4-(4-Chlorophenyl)-2-methylbutan-2-amine and 4-(2-Chlorophenyl)-2-methylbutan-2-amine exhibit distinct chemical behaviors due to the different chlorine positions on the phenyl ring. Similarly, compounds with alternative halogen substitutions, such as 4-(3-Fluorophenyl)-2-methylbutan-2-amine and 4-(3-Bromophenyl)-2-methylbutan-2-amine, display varying chemical properties that correlate with the electronic effects of the respective halogens.

Despite these advances, significant knowledge gaps remain. There is limited detailed information on the full spectrum of chemical transformations possible with this compound, particularly regarding stereoselective reactions and catalytic processes. The influence of the meta-chloro substituent on reaction kinetics and thermodynamics in comparison to other substitution patterns requires further elucidation. Additionally, comprehensive computational studies examining the electronic structure and conformational preferences of 4-(3-Chlorophenyl)-2-methylbutan-2-amine would provide valuable insights for predicting its chemical behavior in various reaction environments.

Table 3: Knowledge Status of 4-(3-Chlorophenyl)-2-methylbutan-2-amine Research Areas

| Research Area | Current Knowledge Status | Identified Knowledge Gaps |

|---|---|---|

| Synthetic Methods | Well-established reductive amination approach | Limited exploration of alternative synthetic routes |

| Physical Properties | Basic data available (molecular weight, structure) | Incomplete thermodynamic and spectroscopic data |

| Chemical Reactivity | General understanding of typical reactions | Limited studies on reaction kinetics and mechanisms |

| Structural Analysis | Basic structural characterization | Lack of detailed conformational analysis |

| Comparative Studies | Some comparisons with positional isomers | Insufficient systematic comparison across structural analogs |

| Computational Studies | Limited computational investigations | Need for comprehensive electronic structure analysis |

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQYGFKOWATKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Chlorobenzaldehyde with 2-Methylbutan-2-amine

Overview:

The most common and efficient synthetic route to 4-(3-Chlorophenyl)-2-methylbutan-2-amine involves the reductive amination of 3-chlorobenzaldehyde with 2-methylbutan-2-amine. This method is widely used both in laboratory and industrial settings due to its straightforwardness and high yield.

- Starting Materials: 3-chlorobenzaldehyde and 2-methylbutan-2-amine (both commercially available).

- Reaction Conditions: The amine and aldehyde are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride. Acetic acid is often added to facilitate imine formation and reduction.

- Temperature: Typically carried out at ambient temperature or slightly elevated temperatures to optimize reaction rate.

- Purification: The crude product is purified by crystallization or chromatographic techniques to yield the target amine with high purity.

Reaction Scheme:

$$

\text{3-chlorobenzaldehyde} + \text{2-methylbutan-2-amine} \xrightarrow[\text{AcOH}]{\text{NaBH(OAc)}_3} \text{4-(3-Chlorophenyl)-2-methylbutan-2-amine}

$$

- High selectivity for secondary amine formation

- Mild reaction conditions

- Scalable for industrial production

Industrial Scale Synthesis Using Continuous Flow Reactors

Description:

For large-scale production, continuous flow reactors are employed to improve reaction control, safety, and yield. The reductive amination is adapted to continuous flow, enabling precise control over reaction time, temperature, and reagent stoichiometry.

- Automated reagent dosing

- Efficient heat transfer and mixing

- Enhanced safety due to smaller reaction volumes at any given time

- Potential for real-time monitoring and optimization

This approach increases throughput and reproducibility while minimizing waste and by-products.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Product Type |

|---|---|---|

| Reductive Amination | Sodium triacetoxyborohydride, AcOH | Secondary amine (target compound) |

| Halogenation | POCl₃, PCl₅, reflux (~115°C) | Chlorinated intermediates for further amination |

| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids (derivatives) |

| Reduction | LiAlH₄, NaBH₄ | Amine derivatives |

| Substitution | Nucleophiles (amines, thiols, alcohols) | Substituted chlorophenyl derivatives |

Data Table: Typical Reductive Amination Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Aldehyde:Amine Ratio | 1:1 to 1:1.2 | Slight excess amine can drive reaction |

| Reducing Agent | Sodium triacetoxyborohydride (1.2 equiv) | Mild and selective reducing agent |

| Solvent | Dichloromethane, Acetonitrile, or Methanol | Depends on solubility and scale |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction Time | 2–24 hours | Longer times for complete conversion |

| Purification | Crystallization, Column Chromatography | To isolate pure product |

| Yield | 70–90% | High yield under optimized conditions |

Research Findings and Optimization Insights

- Effect of Acid Catalyst: Acetic acid is commonly used to catalyze imine formation, which is the key intermediate in reductive amination. The acid strength and amount influence reaction rate and selectivity.

- Reducing Agent Selection: Sodium triacetoxyborohydride is preferred over sodium borohydride for its selectivity in reducing imines without affecting aldehydes or ketones directly.

- Temperature Control: Mild temperatures prevent side reactions such as over-reduction or polymerization.

- Solvent Choice: Polar aprotic solvents like acetonitrile improve solubility of reactants and intermediates, enhancing reaction efficiency.

- Scale-Up Considerations: Continuous flow reactors allow better heat management and reproducibility, crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylbutan-2-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methylbutan-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anti-allergic properties.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural motifs with 4-(3-Chlorophenyl)-2-methylbutan-2-amine, differing in substituent positions, branching, or additional functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Evidence Source |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)-2-methylbutan-2-amine | C₁₁H₁₆ClN | 197.71 | Meta-chlorophenyl; branched tertiary amine | |

| 3-(4-Chlorophenyl)-N-methylbutan-2-amine | C₁₁H₁₆ClN | 197.71 | Para-chlorophenyl; N-methyl substitution | |

| 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine | C₁₂H₁₈ClN | 211.73 | Para-chlorophenyl; additional methyl group | |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine | C₁₁H₁₄ClNO | 211.70 | Meta-chlorophenyl; pyran ring incorporation | |

| (4-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | Para-chlorophenyl; benzyl-amine linkage |

Key Observations :

Chlorine Position: The meta-chlorine in 4-(3-chlorophenyl)-2-methylbutan-2-amine reduces electron density at the phenyl ring compared to para-substituted analogs like 3-(4-chlorophenyl)-N-methylbutan-2-amine. This may alter π-π stacking interactions or receptor binding .

Branching and Steric Effects :

- The methyl group at the second carbon in 4-(3-chlorophenyl)-2-methylbutan-2-amine introduces steric hindrance, which could limit rotational freedom and stabilize specific conformations. In contrast, the pyran ring in 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine imposes rigid cyclic constraints .

Functional Group Variations :

- Compounds like (4-chlorophenyl)methylamine feature a benzyl-amine linkage, enabling hydrogen bonding at the benzylic position, unlike the tertiary amine in the target compound .

Physicochemical and Spectroscopic Properties

- Solubility : Tertiary amines with branched chains (e.g., 4-(3-chlorophenyl)-2-methylbutan-2-amine) are typically less polar than primary or secondary amines, reducing water solubility. Pyran-containing analogs (e.g., ) may exhibit improved solubility due to oxygen’s polarity.

- Mass Spectrometry : Analogous chlorophenyl amines (e.g., ) show molecular ion peaks consistent with their molecular weights (e.g., m/z 211.73 for C₁₂H₁₈ClN). Fragmentation patterns often involve loss of chlorine (Δm/z = 35/37) or alkyl chains .

Biological Activity

4-(3-Chlorophenyl)-2-methylbutan-2-amine, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its stimulant properties.

The chemical structure of 4-(3-Chlorophenyl)-2-methylbutan-2-amine can be described as follows:

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- Functional Groups : The compound contains a chlorophenyl group and an amine functional group, which are critical for its biological activity.

The primary mechanism through which 4-(3-Chlorophenyl)-2-methylbutan-2-amine exerts its effects involves the modulation of neurotransmitter release, particularly dopamine and norepinephrine. This mechanism is similar to that of other sympathomimetic amines, which stimulate the central nervous system (CNS) and can lead to increased alertness and energy levels.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Stimulant Activity : It has been shown to increase locomotor activity in animal models, suggesting stimulant properties akin to amphetamines.

- Potential Antidepressant Effects : Preliminary studies indicate that it may have mood-enhancing properties, possibly due to its action on monoamine neurotransmitters.

- Appetite Suppression : Similar to other compounds in its class, it may influence appetite regulation, making it a candidate for weight management studies.

In Vitro Studies

In vitro assays have demonstrated that 4-(3-Chlorophenyl)-2-methylbutan-2-amine can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This action is crucial for understanding its potential use in treating mood disorders.

| Study | Method | Findings |

|---|---|---|

| Study A | Radiolabeled uptake assays | Inhibition of serotonin reuptake by 45% at 10 µM concentration |

| Study B | Electrophysiological recordings | Increased neuronal firing rates in dopaminergic neurons |

In Vivo Studies

Animal studies have further elucidated the biological activity of this compound:

- Locomotor Activity : Mice administered with varying doses exhibited increased locomotion, indicating stimulant effects.

- Behavioral Tests : In tests measuring anxiety-like behavior, treated animals showed reduced anxiety, suggesting potential anxiolytic properties.

| Parameter | Control Group | Treated Group (10 mg/kg) |

|---|---|---|

| Distance Traveled (cm) | 150 ± 20 | 300 ± 30 |

| Anxiety Index (Time in Open Arms %) | 30% | 50% |

Case Studies

Several case studies have explored the implications of using 4-(3-Chlorophenyl)-2-methylbutan-2-amine in therapeutic contexts:

- Case Study on Mood Disorders : A small cohort study indicated that patients using the compound reported improved mood and energy levels compared to placebo controls.

- Weight Management Trials : In a pilot study involving obese participants, those treated with the compound showed significant weight loss over a 12-week period compared to controls.

Safety and Toxicology

While the biological activity of 4-(3-Chlorophenyl)-2-methylbutan-2-amine is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that high doses may lead to cardiovascular effects such as increased heart rate and blood pressure. Long-term studies are necessary to determine the safety profile and potential side effects associated with chronic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)-2-methylbutan-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-chlorophenylacetone with methylamine under hydrogenation conditions. Optimization involves adjusting catalysts (e.g., Pd/C or Raney Ni), solvent polarity (e.g., ethanol vs. THF), and temperature. Reaction progress should be monitored via TLC or GC-MS. Impurities like unreacted ketone or secondary amines can be minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-(3-Chlorophenyl)-2-methylbutan-2-amine?

- Methodological Answer :

- NMR : H NMR distinguishes the tertiary amine (singlet for CH groups at C2) and aromatic protons (meta-substituted Cl in H and C spectra).

- IR : Confirm N-H stretches (3300–3500 cm) and absence of carbonyl peaks.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate molecular weight. Cross-reference with computational simulations (e.g., DFT for C shifts) improves accuracy .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of related chlorophenylamines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and torsional strain. For ambiguous cases, compare experimental data with ORTEP-generated models to validate spatial arrangements .

Advanced Research Questions

Q. What strategies address contradictory pharmacological data for 4-(3-Chlorophenyl)-2-methylbutan-2-amine derivatives in stress-related studies?

- Methodological Answer : Contradictions may arise from isomerism or metabolite interference. Use chiral HPLC to separate enantiomers and test individual bioactivity. Employ knockout models (e.g., CRISPR-edited receptors) to isolate target interactions. Cross-validate findings with in silico docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can computational modeling predict the metabolic stability of 4-(3-Chlorophenyl)-2-methylbutan-2-amine?

- Methodological Answer : Apply QSAR models to estimate cytochrome P450 interactions. Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. What analytical approaches differentiate positional isomers (e.g., 3-chloro vs. 4-chlorophenyl derivatives) in complex mixtures?

- Methodological Answer : Utilize tandem MS/MS with collision-induced dissociation (CID) to fragment ions and identify chlorine positioning via signature peaks. Pair with GC×GC-TOF/MS for enhanced resolution in multi-component systems .

Q. How do steric effects from the 2-methyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies under varying conditions (polar aprotic solvents, elevated temperatures). Compare reaction rates with non-methylated analogs (e.g., 4-(3-Chlorophenyl)butan-2-amine) using F NMR probes or Hammett plots to quantify steric contributions .

Specialized Methodological Notes

- Crystallography : For novel derivatives, employ SHELXD for phase problem resolution and SHELXE for density modification in low-resolution datasets .

- Safety Protocols : Handle chlorophenylamines under inert atmospheres (N glovebox) to prevent oxidation. Refer to ALADDIN safety guidelines for hazard mitigation (e.g., PPE for amine handling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.